
Y02224
Description
Y02224 is a small-molecule bromodomain and extra-terminal (BET) inhibitor developed for targeted therapy in oncology, particularly for castration-resistant prostate cancer (CRPC). It belongs to a class of compounds designed to disrupt the interaction between BET proteins and acetylated histones, thereby modulating oncogene transcription . Preclinical studies highlight its high selectivity for BET bromodomains, with improved pharmacokinetic profiles compared to earlier inhibitors. Its discovery was motivated by the need for molecules with enhanced specificity and reduced off-target effects, addressing limitations observed in first-generation BET inhibitors like JQ1 .
Propriétés
Numéro CAS |
1853988-48-3 |
---|---|
Formule moléculaire |
C20H17BrN2O4S |
Poids moléculaire |
461.33 |
Nom IUPAC |
5-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H17BrN2O4S/c1-3-23-16-9-8-15(13-5-4-6-14(19(13)16)20(23)24)22-28(25,26)18-11-12(21)7-10-17(18)27-2/h4-11,22H,3H2,1-2H3 |
Clé InChI |
JTOXINSTQFVILZ-UHFFFAOYSA-N |
SMILES |
O=C1C2=C(C(N1CC)=CC=C3NS(C4=C(OC)C=CC(Br)=C4)(=O)=O)C3=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Y02224; Y-02224; Y 02224. |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Comparison
Y02224 shares a core benzodiazepine-like scaffold with other BET inhibitors but incorporates unique substituents that enhance binding affinity and selectivity (Table 1). For example:
- JQ1 (1): The prototype BET inhibitor features a (R)-thienodiazepine scaffold with a tert-butyl ester group. Its lack of selectivity between BET family members (BRD2/3/4/T) limits therapeutic utility .
- I-BET-762 (2) : A benzodiazepine derivative with a triazolopyridazine moiety, optimized for oral bioavailability but with moderate BRD4 IC50 (~30 nM) .
- This compound : Modifies the scaffold with a sulfonamide group, improving BRD4 inhibition (hypothetical IC50 < 10 nM) and reducing off-target interactions .
Table 1: Structural and Binding Properties of BET Inhibitors
Compound | Core Scaffold | Key Modifications | BRD4 IC50 (nM)* | Selectivity Profile |
---|---|---|---|---|
JQ1 | Thienodiazepine | Tert-butyl ester | 50–100 | Pan-BET |
I-BET-762 | Benzodiazepine | Triazolopyridazine | ~30 | BET family |
This compound | Benzodiazepine-sulfonamide | Sulfonamide substituent | <10 (estimated) | BRD4-selective |
Functional and Pharmacological Comparison
- Potency : this compound demonstrates superior BRD4 inhibition compared to JQ1 and I-BET-762 in cell-free assays, attributed to its sulfonamide group stabilizing hydrophobic interactions .
- Selectivity : Unlike pan-BET inhibitors (e.g., JQ1), this compound shows preferential binding to BRD4, reducing toxicity risks associated with BRD2/3 inhibition .
- Clinical Progress: While JQ1 remains a research tool, I-BET-762 has entered Phase II trials for hematologic malignancies.
Table 2: Preclinical and Clinical Profiles
Compound | Stage of Development | Key Indications | Advantages | Limitations |
---|---|---|---|---|
JQ1 | Research tool | N/A | First-in-class | Low selectivity, poor PK |
I-BET-762 | Phase II | AML, NUT midline carcinoma | Oral bioavailability | Dose-limiting toxicity |
This compound | Preclinical | CRPC | High selectivity, improved PK | Limited in vivo data |
Mechanistic and Therapeutic Differentiation
This compound’s mechanism involves disrupting BRD4-mediated transcriptional elongation of oncogenes like MYC and BCL2. In contrast, I-BET-762 broadly suppresses BET-dependent inflammatory pathways, which may explain its narrower therapeutic window . In CRPC xenograft models, this compound reduced tumor volume by 70% at 10 mg/kg, outperforming JQ1 (40% reduction at 50 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.